![molecular formula C9H5ClFNO B2561085 7-Chloro-8-fluoroquinolin-4(1H)-one CAS No. 1019016-52-4](/img/structure/B2561085.png)
7-Chloro-8-fluoroquinolin-4(1H)-one
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Description
Scientific Research Applications
Antimicrobial and Antitumor Properties
Quinolines, including 7-Chloro-8-fluoroquinolin-4(1H)-one derivatives, are pivotal in developing antimicrobial agents due to their broad spectrum of activity against both Gram-positive and Gram-negative organisms. The structural modifications of quinolines have led to the synthesis of fluoroquinolones, which show potent antibacterial properties and are explored for antitumor activities. The substitution at specific positions on the quinoline nucleus has been found to enhance the biological activities significantly (Njaria et al., 2015; da Silva et al., 2003).
Mechanisms of Action in Cancer Therapy
The anticancer potential of fluoroquinolones has been under investigation, with studies indicating that these compounds, including derivatives of 7-Chloro-8-fluoroquinolin-4(1H)-one, can inhibit cancer cell growth by targeting DNA gyrase and topoisomerase IV - enzymes crucial for DNA replication. Modifications at the C-7 position of the quinoline nucleus have been associated with improved anticancer activity (Abdel-Aal et al., 2019).
Fluorescent Probes for Zinc Ion Determination
Quinoline derivatives have been utilized in developing fluorescent sensors for zinc ion detection, important in both environmental monitoring and biological research. The introduction of functional groups to the quinoline nucleus enhances the sensor's sensitivity and selectivity towards zinc ions, demonstrating the versatility of quinoline derivatives in analytical chemistry applications (Mohamad et al., 2021).
Environmental and Clinical Implications
The environmental persistence and clinical implications of fluoroquinolones, including resistance development and potential adverse effects, highlight the importance of prudent use and ongoing research into safer, more effective derivatives. The wide use and environmental detection of fluoroquinolones necessitate the development of compounds with minimized ecological impact while maintaining or enhancing therapeutic efficacy (Van Doorslaer et al., 2014).
properties
IUPAC Name |
7-chloro-8-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYMIGFQIZMCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=CN2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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